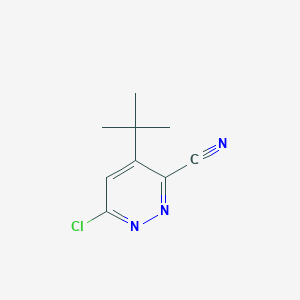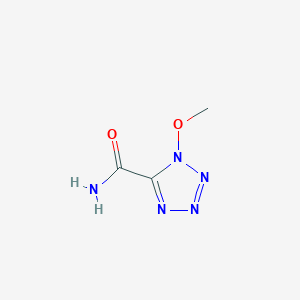
1-Methoxytetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1H-tetrazole-5-carboxamide is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and coordination chemistry. The unique structure of 1-methoxy-1H-tetrazole-5-carboxamide, which includes a tetrazole ring, makes it an interesting subject for scientific research and industrial applications .
Métodos De Preparación
The synthesis of 1-methoxy-1H-tetrazole-5-carboxamide typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide to form the tetrazole ring . Industrial production methods may involve microwave-assisted synthesis or the use of heterogeneous catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
1-Methoxy-1H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
1-Methoxy-1H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-methoxy-1H-tetrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function . Additionally, the compound’s ability to mimic carboxylic acids allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1-Methoxy-1H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:
1-Methyl-5H-tetrazole: Similar in structure but lacks the methoxy and carboxamide groups, making it less versatile in certain applications.
5-Substituted-1H-tetrazoles: These compounds have various substituents at the 5-position, which can significantly alter their chemical and biological properties.
Oteseconazole and Quilseconazole: These antifungal drugs contain tetrazole rings and exhibit high selectivity for fungal enzymes, highlighting the potential of tetrazole derivatives in medicinal chemistry.
Propiedades
Número CAS |
115791-90-7 |
|---|---|
Fórmula molecular |
C3H5N5O2 |
Peso molecular |
143.1 g/mol |
Nombre IUPAC |
1-methoxytetrazole-5-carboxamide |
InChI |
InChI=1S/C3H5N5O2/c1-10-8-3(2(4)9)5-6-7-8/h1H3,(H2,4,9) |
Clave InChI |
XHGVWANSDJMDRK-UHFFFAOYSA-N |
SMILES |
CON1C(=NN=N1)C(=O)N |
SMILES canónico |
CON1C(=NN=N1)C(=O)N |
Sinónimos |
1H-Tetrazole-5-carboxamide,1-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



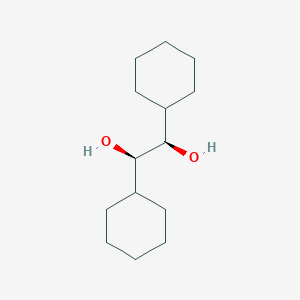
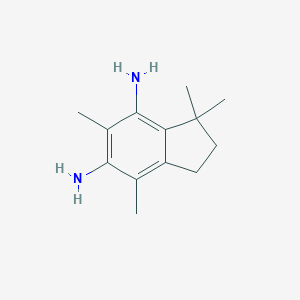
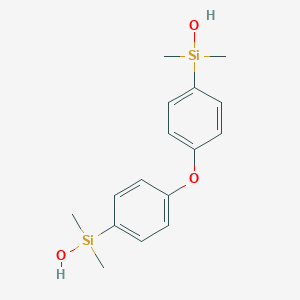
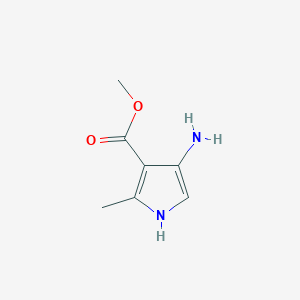


![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
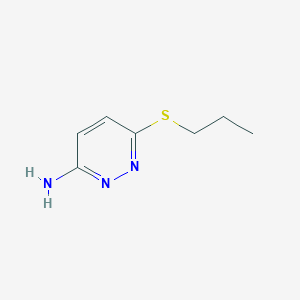
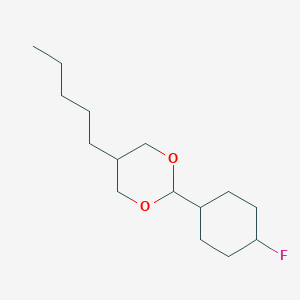
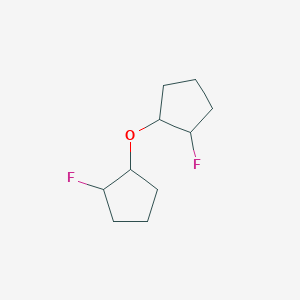
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
